molecular formula C22H26N6O2 B14936214 [4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

[4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B14936214
M. Wt: 406.5 g/mol
InChI Key: OTKDUYJCZZEWRY-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazolylphenyl methanone moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Yb(OTf)3. The key steps involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the piperazine ring.

Scientific Research Applications

[4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses like vasoconstriction and neurotransmission . Molecular docking studies have shown that the compound binds to the receptor’s active site, inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple receptor types makes it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C22H26N6O2/c1-16(2)28-24-21(23-25-28)17-4-6-18(7-5-17)22(29)27-14-12-26(13-15-27)19-8-10-20(30-3)11-9-19/h4-11,16H,12-15H2,1-3H3

InChI Key

OTKDUYJCZZEWRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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